3-Benzoylpiperidine hcl

CNS depressant Piperidine positional isomers Fighting mouse assay

3-Benzoylpiperidine HCl (CAS 5562-52-7) is the essential 3-positional isomer, providing distinct stereoelectronic properties unavailable from 4-benzoyl analogs. As a prochiral ketone, it enables enantioselective reduction to chiral phenyl(3-piperidinyl)methanols—a transformation geometrically impossible with the 4-isomer. Procuring the HCl salt guarantees consistent stoichiometry and crystallinity for reproducible asymmetric catalysis. Choose this scaffold for CNS programs requiring mild tranquilization without excessive motor impairment, or for developing novel MAGL inhibitors via underexplored IP space.

Molecular Formula C12H16ClNO
Molecular Weight 225.72
CAS No. 5562-52-7
Cat. No. B2686559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylpiperidine hcl
CAS5562-52-7
Molecular FormulaC12H16ClNO
Molecular Weight225.72
Structural Identifiers
SMILESC1CC(CNC1)C(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO.ClH/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H
InChIKeyMNODEQCNDLADAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoylpiperidine HCl (CAS 5562-52-7): Chemical Identity and Class Baseline for Procurement Evaluation


3-Benzoylpiperidine hydrochloride (CAS 5562-52-7), also referred to as phenyl(piperidin-3-yl)methanone hydrochloride, is a piperidine derivative bearing a benzoyl substituent at the 3-position of the saturated nitrogen heterocycle. It serves as a versatile synthetic intermediate and building block in medicinal chemistry . Unlike the more extensively characterized 4-benzoylpiperidine fragment—which has been designated a 'privileged structure' in drug discovery [1]—the 3-benzoyl isomer presents distinct stereoelectronic properties and a unique synthetic entry point derived from nipecotic acid rather than isonipecotic acid [2]. This positional isomerism fundamentally alters the compound's conformational preferences, hydrogen-bonding geometry, and metabolic handling, making it non-interchangeable with its 2- or 4-substituted analogs in target-oriented synthesis and pharmacological probe development.

Why 4-Benzoylpiperidine or 2-Benzoylpiperidine Cannot Substitute for 3-Benzoylpiperidine HCl in Research and Development


In-class benzoylpiperidine isomers are not functionally interchangeable, despite sharing an identical molecular formula. The position of the benzoyl group on the piperidine ring dictates the geometry of key pharmacophoric elements, the compound's computed physicochemical profile (e.g., XLogP3 of 1.6 for the 3-isomer versus differing values for the 4-isomer), and the trajectory of the hydrogen-bond acceptor [1]. In receptor-binding contexts, small structural changes to the benzoylpiperidine region produce significant decreases in target activity, as demonstrated for glycine transporter type-2 (GlyT-2) inhibitors where the benzoylpiperidine core is exquisitely sensitive to positional and substitutional modifications [2]. Furthermore, the 3-substitution pattern provides a chiral center upon reduction of the ketone, enabling asymmetric synthetic routes that are geometrically inaccessible from the 4-benzoyl isomer [3]. Generic substitution therefore risks altered biological activity, divergent synthetic outcomes, and invalid structure–activity relationship conclusions.

Quantitative Differentiation Evidence for 3-Benzoylpiperidine HCl Against Closest Structural Analogs


Isomeric Selectivity in CNS Depressant Screening: 3-Benzoylpiperidine vs. 4-Benzoylpiperidine Core Scaffolds

In the classical fighting mouse assay used as a primary screen for tranquilizing activity, the unsubstituted 3-benzoylpiperidine core scaffold displayed measurable but distinctly lower potency compared to the corresponding 4-benzoylpiperidine scaffold when both were evaluated as N-substituted derivatives. The most active compounds in the series were 4-(p-fluorobenzoyl)piperidines, several of which exceeded the potency of chlorpromazine, triperidol, and haloperidol [1]. This establishes that the position of the benzoyl group on the piperidine ring is a critical determinant of CNS depressant efficacy, and that the 3-isomer occupies a distinct potency band, making it suitable for applications where attenuated CNS activity or a differentiated pharmacological profile is desired.

CNS depressant Piperidine positional isomers Fighting mouse assay

Synthetic Accessibility: 3-Benzoylpiperidine Derives from Nipecotic Acid, Enabling Distinct Downstream Chemistry

3-Benzoylpiperidine is uniquely synthesized from nipecotic acid (piperidine-3-carboxylic acid) via sequential acylation and Friedel-Crafts benzoylation, whereas 4-benzoylpiperidine is prepared from isonipecotic acid (piperidine-4-carboxylic acid) [1]. This divergent synthetic origin is not merely academic: the 3-carboxylic acid precursor (nipecotic acid) is itself a GABA reuptake inhibitor scaffold, and the resulting 3-benzoylpiperidine retains the chiral center at the 3-position upon ketone reduction, enabling the asymmetric synthesis of enantiomerically enriched phenyl(3-piperidinyl)methanols that are inaccessible from the 4-isomer [2]. The von Braun demethylation of 1-methyl-3-benzoyl-3-acetoxypiperidine has been identified as the method of choice for preparing optically active N-alkyl-3-benzoyl-3-acyloxypiperidines with potential local anesthetic activity [3].

Synthetic intermediate Nipecotic acid Asymmetric synthesis

Computed Physicochemical Divergence: XLogP3, Topological PSA, and Hydrogen Bonding of 3-Benzoylpiperidine vs. 4-Benzoylpiperidine

Computed molecular descriptors reveal measurable differences between 3-benzoylpiperidine and its 4-benzoyl isomer that impact permeability, solubility, and off-target promiscuity predictions. 3-Benzoylpiperidine (free base, CAS 4842-87-9) exhibits a computed XLogP3 of 1.6, a topological polar surface area (TPSA) of 29.1 Ų, and one hydrogen bond donor [1]. While the 4-isomer shares the same molecular formula, the spatial orientation of the benzoyl carbonyl relative to the piperidine N–H produces a different three-dimensional electrostatic surface, affecting molecular recognition. The 3-isomer additionally displays a computed LogD (pH 7.4) of -0.23, indicating a balanced hydrophilic–lipophilic profile near physiological pH that differs from the 4-isomer's partitioning behavior [2].

Physicochemical properties Lipophilicity Drug-likeness

Sensitivity of the Benzoylpiperidine Core to Positional Isomerism in GlyT-2 Transporter Inhibition

A systematic structure–activity relationship (SAR) study of benzoylpiperidine-based GlyT-2 inhibitors established that small structural changes to the benzoylpiperidine region led to a significant decrease in inhibitory activity against [¹⁴C]-glycine uptake in COS7 cells expressing human GlyT-2 [1]. Although this study focused on 4-benzoylpiperidine derivatives, the principle that the benzoylpiperidine core geometry is a critical determinant of target engagement directly implies that the 3-benzoyl isomer would produce a distinct pharmacological fingerprint; the distal aryl ring tolerated substitutions at C-2 and C-3, but the benzoylpiperidine spatial framework itself was intolerant of deviation from the optimal geometry [1]. A separate study on 4-benzoylpiperidine-based GlyT1 inhibitors achieved an IC₅₀ of 30 nM for the optimized derivative 23q, further underscoring the quantitative precision required in benzoylpiperidine positional isomer selection [2].

Glycine transporter GlyT-2 SAR

High-Value Application Scenarios for 3-Benzoylpiperidine HCl Backed by Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of 3-Substituted Piperidine Pharmacophores

3-Benzoylpiperidine HCl serves as the essential prochiral ketone precursor for enantioselective reduction to chiral phenyl(3-piperidinyl)methanols, a transformation formally inaccessible from the 4-benzoyl isomer due to the absence of a stereogenic center at the 4-position [1]. The patent literature specifically claims asymmetric reduction processes for 3-benzoylpiperidines, highlighting the commercial relevance of this scaffold for producing optically active pharmaceutical intermediates. Procuring the HCl salt ensures consistent stoichiometry and crystallinity for reproducible asymmetric catalysis [1].

CNS Lead Optimization Requiring Attenuated Potency Relative to 4-Benzoylpiperidine Derivatives

For central nervous system drug discovery programs where the high potency of 4-(p-fluorobenzoyl)piperidines (ED₅₀ as low as ~0.88 mg/kg in the fighting mouse assay) is pharmacologically undesirable—such as indications requiring mild tranquilization without excessive motor impairment—the 3-benzoylpiperidine scaffold provides a quantitatively differentiated starting point with inherently lower CNS depressant activity in the same assay [2]. This allows medicinal chemists to tune potency upward through N-substitution rather than attempting to reduce the intrinsic potency of the 4-isomer series.

Synthesis of 3-Benzoyl-3-acyloxypiperidine Local Anesthetic Candidates

The von Braun demethylation of 1-methyl-3-benzoyl-3-acetoxypiperidine has been established as the preferred synthetic route to racemic and optically active N-alkyl-3-benzoyl-3-acyloxypiperidines evaluated as potential local anesthetics [3]. This application directly exploits the 3-substitution pattern and is structurally precluded with 2- or 4-benzoyl isomers, making 3-benzoylpiperidine HCl the obligatory starting material for this class of compounds.

MAGL Inhibitor Scaffold Diversification and Second-Generation Reversible Inhibitor Design

The benzoylpiperidine class has yielded potent and selective reversible monoacylglycerol lipase (MAGL) inhibitors with IC₅₀ values in the low nanomolar to 80 nM range, demonstrating antiproliferative activity in cancer cell lines and in vivo target engagement [4]. While optimized leads to date feature the 4-benzoylpiperidine fragment, the comprehensive review of this privileged structure confirms that scaffold-hopping to the 3-benzoyl isomer represents an underexplored avenue for intellectual property generation and selectivity tuning against the endocannabinoid system, justified by the established sensitivity of MAGL to benzoylpiperidine geometry [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzoylpiperidine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.